molecular formula C15H6F16N2O5 B3041812 9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane CAS No. 37491-13-7

9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane

Cat. No.: B3041812
CAS No.: 37491-13-7
M. Wt: 598.19 g/mol
InChI Key: NABWSENIPBYGOH-UHFFFAOYSA-N
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Description

9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane is a complex organic compound characterized by the presence of both nitro and fluorine groups. The compound’s structure includes a phenoxy group substituted with two nitro groups at the 2 and 4 positions, and a nonane backbone fully substituted with fluorine atoms. This unique combination of functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane typically involves multiple steps. One common route starts with the preparation of 2,4-dinitrophenol, which is then reacted with a fluorinated nonane derivative under specific conditions to form the desired product. The reaction conditions often include the use of strong bases or acids to facilitate the substitution reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions, such as nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong bases or acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly for its unique chemical properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the fluorine atoms can influence the compound’s binding affinity and specificity. The pathways involved may include oxidative stress responses and enzyme inhibition.

Comparison with Similar Compounds

Similar compounds to 9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane include:

    2,4-Dinitrophenoxy ethanol: A compound with similar nitro and phenoxy groups but a different backbone.

    3-(2,4-Dinitrophenoxy)-2-(4-(diphenylamino)phenyl)-4H-chromen-4-one: A compound with a chromenone backbone and similar functional groups.

    2,4-Dinitrophenyl-2-deoxy-2-fluoro-beta-D-mannopyranoside: A glycoside with similar nitro and fluorine groups.

The uniqueness of this compound lies in its fully fluorinated nonane backbone, which imparts distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononoxy)-2,4-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6F16N2O5/c16-8(17)10(20,21)12(24,25)14(28,29)15(30,31)13(26,27)11(22,23)9(18,19)4-38-7-2-1-5(32(34)35)3-6(7)33(36)37/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABWSENIPBYGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6F16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane
Reactant of Route 2
Reactant of Route 2
9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane
Reactant of Route 3
Reactant of Route 3
9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane
Reactant of Route 4
Reactant of Route 4
9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane
Reactant of Route 5
Reactant of Route 5
9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane
Reactant of Route 6
Reactant of Route 6
9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane

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